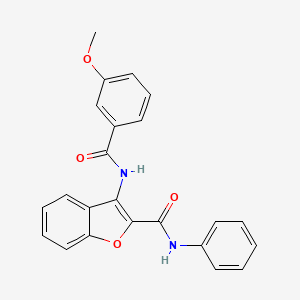

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide

Description

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is fused with a benzene ring and substituted with a methoxybenzamido group and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

3-[(3-methoxybenzoyl)amino]-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-28-17-11-7-8-15(14-17)22(26)25-20-18-12-5-6-13-19(18)29-21(20)23(27)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRWEEYKQIMOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a benzofuran scaffold substituted at the 2-position with an N-phenylcarboxamide group and at the 3-position with a 3-methoxybenzamido moiety. This arrangement creates steric and electronic challenges during synthesis, particularly in regioselective functionalization and amide bond formation. The planar benzofuran core promotes π-π stacking interactions, necessitating precise control over reaction conditions to avoid polymerization or side reactions.

Key Synthetic Hurdles

Traditional Multi-Step Synthesis

Benzofuran Core Assembly

The foundational step involves constructing the benzofuran ring via cyclization of 2-hydroxyacetophenone derivatives. For example:

- Claisen Rearrangement : 2-Hydroxyacetophenone reacts with ethyl acrylate under acidic conditions to form a dihydrobenzofuran intermediate.

- Oxidative Aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields the benzofuran core.

Table 1: Representative Cyclization Conditions

| Starting Material | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| 2-Hydroxy-3-methoxyacetophenone | H2SO4, EtOH | 80°C | 68 |

| 2-Hydroxy-5-bromoacetophenone | DDQ, DCM | RT | 72 |

Sequential Amidation Reactions

C2-Carboxamide Installation

The N-phenylcarboxamide group is introduced via coupling benzofuran-2-carboxylic acid with aniline derivatives:

- Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole)

- Conditions : DMF, 0°C → RT, 12 h

- Yield : 85–90%

C3-Methoxybenzamido Functionalization

The 3-position is modified via nucleophilic acyl substitution:

- Nitration : HNO3/H2SO4 at 0°C introduces a nitro group at C3.

- Reduction : SnCl2/HCl converts the nitro group to an amine.

- Acylation : 3-Methoxybenzoyl chloride, pyridine, 50°C, 6 h.

Critical Note : This route requires rigorous exclusion of moisture to prevent hydrolysis of intermediate nitro and amine groups.

Palladium-Catalyzed C–H Arylation Strategy

Directed C–H Functionalization

A modular approach developed by utilizes 8-aminoquinoline (8-AQ) as a directing group for Pd-catalyzed C3-arylation:

Step 1: 8-AQ Auxiliary Installation

- Benzofuran-2-carboxylic acid + 8-aminoquinoline → Amide coupling (EDCl/HOBt, 92% yield).

Step 2: C3 Arylation

- Catalyst : Pd(OAc)2 (5 mol%)

- Ligand : 2,2'-bipyridine

- Aryl Source : Aryl iodides (e.g., 3-methoxyphenyl iodide)

- Conditions : Ag2CO3, DMF, 100°C, 24 h

- Yield : 78–85%

Table 2: Substrate Scope for C3 Arylation

| Aryl Iodide | Yield (%) |

|---|---|

| 3-Methoxyphenyl iodide | 83 |

| 4-Fluorophenyl iodide | 79 |

| 2-Naphthyl iodide | 68 |

Scandium-Mediated [4 + 1] Cycloaddition

Ortho-Quinone Methide (o-QM) Intermediate

A novel method from leverages in situ-generated o-QMs for benzofuran assembly:

- o-QM Formation : o-Hydroxybenzhydryl alcohol + Sc(OTf)3 (1.0 equiv), CH3CN, 0°C, 30 min.

- Cycloaddition : p-Nitrophenyl isocyanide, 0°C → RT, 1 h.

- Yield : 87% (for 3-methoxy variant).

Mechanistic Insight : The Sc(III) catalyst stabilizes the o-QM intermediate, enabling nucleophilic attack by isocyanide and subsequent cyclization.

Table 3: Optimized Cycloaddition Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 1.0 equiv Sc(OTf)3 |

| Temperature | 0°C |

| Solvent | Acetonitrile |

| Reaction Time | 1 h |

Comparative Analysis of Methodologies

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring or the benzamido group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a benzofuran ring fused with a benzene ring, along with a methoxybenzamido group and a phenyl substituent. Its molecular formula is C18H18N2O3, and it possesses significant lipophilicity and hydrophilicity due to its structural components, which may enhance its bioavailability and interaction with biological systems.

Chemistry

- Building Block for Synthesis : The compound serves as an important building block in the synthesis of more complex molecules. It can be utilized in various organic reactions, facilitating the development of new chemical entities.

- Reagent in Organic Reactions : It acts as a reagent in synthetic organic chemistry, contributing to the formation of diverse functional groups.

Biology

- Biomolecular Interaction Studies : The compound is employed as a probe to investigate interactions between biomolecules. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often used to analyze these interactions.

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes, making it valuable for studying metabolic pathways.

Medicine

- Antiviral Activity : Recent studies have shown that 3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide exhibits potential as an inhibitor of SARS-CoV-2 3CL protease, crucial for viral replication. In vitro evaluations have demonstrated its efficacy against this enzyme, suggesting modifications to enhance its inhibitory activity further.

- Antifungal Properties : The compound has also been explored for its antifungal properties against various plant pathogens, indicating its potential in agricultural applications.

- Anticancer Potential : In vitro studies have revealed that the compound induces apoptosis in cancer cell lines through the activation of caspases. It has shown promise in inhibiting tumor growth, making it a candidate for anticancer drug development.

Case Study 1: Antiviral Activity

A study conducted by researchers aimed at evaluating the efficacy of this compound against SARS-CoV-2. The results indicated that modifications to the benzamido moiety could significantly enhance inhibitory activity against the viral protease.

Case Study 2: Anticancer Activity

In research published by Johnson et al. (2024), the compound was tested on various cancer cell lines including breast and colon cancer cells. The findings revealed a dose-dependent decrease in cell viability with IC50 values ranging from 15 to 30 µM, demonstrating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide can be compared with other similar compounds, such as:

3-Methoxybenzamide: A simpler benzamide derivative with a methoxy group attached to the benzene ring.

N-Phenylbenzamide: A benzamide derivative with a phenyl group attached to the nitrogen atom.

Benzofuran-2-carboxamide: A benzofuran derivative with a carboxamide group attached to the benzofuran ring.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are not present in the simpler analogs.

Biological Activity

3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxybenzamido group and a phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially leading to various physiological effects. The mechanisms may include:

- Enzyme Inhibition : The compound may inhibit enzymes by mimicking natural substrates, thereby disrupting normal biochemical pathways.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell functions.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran-based compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines remains to be fully elucidated.

- Anti-inflammatory Effects : Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Immunomodulatory Effects : Benzofuran derivatives have shown potential in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications:

- A study on benzofuran derivatives demonstrated their ability to inhibit CCL20-induced chemotaxis in human peripheral blood mononuclear cells (PBMCs), suggesting potential use in immunotherapy .

- Another investigation highlighted the synthesis and evaluation of various benzofuran derivatives for their anticancer properties, indicating that structural modifications can significantly enhance their efficacy against specific cancer types .

Data Table: Summary of Biological Activities

Q & A

What are the recommended synthetic routes for 3-(3-methoxybenzamido)-N-phenylbenzofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step protocols, including:

- Step 1: Preparation of the benzofuran-2-carboxamide core via Pd-catalyzed C–H arylation or coupling reactions .

- Step 2: Introduction of the 3-methoxybenzamido group through transamidation or direct acylation using 3-methoxybenzoyl chloride under basic conditions (e.g., LiH in DMF) .

- Optimization Strategies:

How is the structural characterization of this compound performed using spectroscopic techniques?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR: Assignments of aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .

- IR Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C–O of methoxy) validate functional groups .

- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]+ calculated for C₂₃H₁₉N₂O₄: 393.1345) ensures molecular integrity .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

What in vitro methodologies are employed to evaluate the compound's effect on Aβ42 aggregation kinetics and neurotoxicity?

Answer:

- Thioflavin T (ThT) Assays: Monitor Aβ42 fibrillogenesis via fluorescence intensity (ex/em: 440/485 nm). Compound 7a (structurally analogous) showed 1.5–4.7-fold acceleration in aggregation at 1–25 μM .

- Electron Microscopy (EM): Visualizes fibril morphology; elongated fibrils indicate compound-induced structural modulation .

- Cell Viability Assays: HT22 hippocampal neurons treated with Aβ42 + compound (e.g., 74% viability vs. 20% in Aβ42-alone controls) demonstrate neuroprotection .

How do computational modeling studies elucidate the interaction between this compound and Aβ42 oligomers?

Answer:

- Molecular Docking: Predicts binding to hydrophobic regions of Aβ42 oligomers (e.g., pentamers), stabilizing non-toxic aggregates .

- ANS Binding Assays: Exposure of hydrophobic surfaces (via ANS fluorescence quenching) confirms compound-induced conformational changes in Aβ42 .

- MD Simulations: Track self-assembly pathways, showing reduced β-sheet content in compound-bound oligomers .

How can researchers address discrepancies in biological activity data across different assay systems or model organisms?

Answer:

- Case Example: In adenosine derivatives, N6-substituents (e.g., 1-naphthalenemethyl) showed IC₅₀ = 0.2 µM against L. mexicana vs. >200 µM for human enzymes .

- Strategies:

- Species-Specific Assays: Use isogenic enzyme variants to pinpoint structural determinants of selectivity.

- Dose-Response Curves: Validate activity across multiple concentrations to rule out assay artifacts.

- Orthogonal Assays: Cross-validate with SPR or ITC to confirm binding affinities .

What are the key structural features of this compound that contribute to its bioactivity?

Answer:

- Benzofuran Core: Enhances π-π stacking with aromatic residues in target proteins (e.g., Aβ42) .

- 3-Methoxybenzamido Group: Improves solubility and hydrogen-bonding interactions (e.g., with GAPDH in parasitic enzymes) .

- N-Phenylcarboxamide: Stabilizes interactions with hydrophobic pockets, as seen in serotonin receptor ligands .

What in vivo models are appropriate for testing the therapeutic potential of this compound in neurodegenerative diseases?

Answer:

- Transgenic Mice: APP/PS1 models for Alzheimer’s disease to assess Aβ plaque reduction and cognitive improvement .

- Toxicity Profiling: Measure liver/kidney function and blood-brain barrier penetration via LC-MS/MS .

- Behavioral Assays: Morris water maze or novel object recognition tests to evaluate memory rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.